molecular formula C8H6F2O2 B1334376 3,4-Difluoro-2-methoxybenzaldehyde CAS No. 1023023-24-6

3,4-Difluoro-2-methoxybenzaldehyde

Cat. No. B1334376
M. Wt: 172.13 g/mol
InChI Key: ZQZRNVKXGQFKMX-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxybenzaldehyde is a chemical compound that is not directly studied in the provided papers. However, the papers do discuss various related compounds, such as hydroxybenzaldehydes, methoxybenzaldehydes, and fluorobenzaldehydes, which can provide insights into the properties and reactions of similar compounds. These studies include spectroscopic analysis, synthesis methods, and investigations into the molecular structure and chemical reactions of these related compounds .

Synthesis Analysis

The synthesis of related compounds, such as 3-fluoro-4-methoxybenzaldehyde, has been simplified from a two-step process to a one-step reaction, which involves the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid. This method avoids the use of concentrated hydrochloric and sulfuric acids, reducing damage in industrial production and lowering costs due to the recyclability of trifluoroacetic acid .

Molecular Structure Analysis

Studies on compounds such as 3-methoxy-2-hydroxybenzaldehyde and its complexes have provided insights into the molecular structure through spectroscopy, DFT, and crystal structure investigations. These studies reveal the geometry of the central metal atoms in complexes and the coordination of ligands, which can be related to the molecular structure analysis of 3,4-Difluoro-2-methoxybenzaldehyde .

Chemical Reactions Analysis

The electrochemical behavior of related compounds like 3,4-dihydroxybenzaldehyde has been studied, showing that it can undergo methoxylation and dimerization reactions under certain conditions . Additionally, the condensation reactions of methoxybenzaldehydes have been explored, leading to the development of fluorescent sensors for metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using various spectroscopic techniques. For instance, the vibrational, NMR, and UV-vis spectroscopic investigations of 4-hexyloxy-3-methoxybenzaldehyde provide data on the optimized geometry, vibrational frequencies, chemical shifts, and electronic properties, which can be extrapolated to understand the properties of 3,4-Difluoro-2-methoxybenzaldehyde . The conformational equilibria of 3-methoxybenzaldehyde in different solutions have been analyzed using 1H NMR and MO calculations, which can give insights into the behavior of 3,4-Difluoro-2-methoxybenzaldehyde in various environments .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis in Anticancer Research : 3,4-Difluoro-2-methoxybenzaldehyde has been used in the synthesis of fluorinated analogues of combretastatins, which have shown promise in anticancer research. These fluoro combretastatins retain potent cell growth inhibitory properties, indicating potential applications in cancer therapy (Lawrence et al., 2003).

Chemical Synthesis Methodologies

  • Simplified Synthesis Approaches : Research has been conducted to simplify the synthesis method of 3,4-Difluoro-2-methoxybenzaldehyde, which is significant for its cost-effectiveness and reduced environmental impact. A study by Wang Bao-jie (2006) reports a successful one-step synthesis method, improving the efficiency of producing this compound (Wang Bao-jie).

Spectroscopic and Quantum Chemical Investigations

  • Molecular Structure and Vibrational Frequencies : Studies like those by Arslan & Algül (2007) have investigated the molecular structure and vibrational frequencies of related methoxybenzaldehyde compounds, providing insights into their physical and chemical properties. Such research aids in understanding the behavior of these compounds under various conditions (Arslan & Algül, 2007).

Applications in Organic Synthesis

  • Linkers for Solid Phase Organic Synthesis : The derivatives of benzaldehyde, including 3,4-Difluoro-2-methoxybenzaldehyde, have been explored as linkers for solid-phase organic synthesis. These linkers aid in the efficient synthesis of various organic compounds, highlighting the versatility of 3,4-Difluoro-2-methoxybenzaldehyde in synthetic chemistry (Swayze, 1997).

Safety And Hazards

The safety information for 3,4-Difluoro-2-methoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3,4-difluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRNVKXGQFKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methoxybenzaldehyde

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